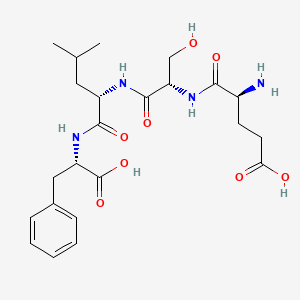

H-Glu-Ser-Leu-Phe-OH

描述

属性

CAS 编号 |

286471-35-0 |

|---|---|

分子式 |

C23H34N4O8 |

分子量 |

494.5 g/mol |

IUPAC 名称 |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C23H34N4O8/c1-13(2)10-16(21(32)26-17(23(34)35)11-14-6-4-3-5-7-14)25-22(33)18(12-28)27-20(31)15(24)8-9-19(29)30/h3-7,13,15-18,28H,8-12,24H2,1-2H3,(H,25,33)(H,26,32)(H,27,31)(H,29,30)(H,34,35)/t15-,16-,17-,18-/m0/s1 |

InChI 键 |

IOVKUSRMYDZDRQ-XSLAGTTESA-N |

SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)N |

手性 SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)N |

规范 SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)N |

序列 |

ESLF |

产品来源 |

United States |

Advanced Synthetic Methodologies for H Glu Ser Leu Phe Oh

Modern Coupling Reagents and Reaction Optimization for H-Glu-Ser-Leu-Phe-OH

The formation of the amide bond between amino acids is the cornerstone of peptide synthesis. This process is facilitated by coupling reagents that activate the carboxylic acid group of one amino acid for nucleophilic attack by the amino group of another. jpt.com The choice of reagent and reaction conditions is critical for maximizing yield and minimizing side reactions.

Modern peptide synthesis has largely moved towards more efficient and safer coupling reagents than traditional carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), which can cause significant racemization and produce insoluble byproducts. peptide.comluxembourg-bio.com Today, phosphonium (B103445) and uronium/aminium salts are widely favored for their high coupling efficiency, rapid reaction times, and suppression of racemization. jpt.comsigmaaldrich.com

Key classes of modern coupling reagents include:

Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and its analog PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective. jpt.comiris-biotech.de PyBOP is particularly useful for sterically hindered couplings and can be used in excess without terminating the peptide chain, as it does not react with the N-terminus. luxembourg-bio.comiris-biotech.de Another phosphonium salt, PyAOP, is even more reactive and is beneficial for synthesizing difficult sequences. peptide.comiris-biotech.de

Uronium/Aminium Salts: This class includes well-known reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). jpt.compeptide.com HATU, the OAt derivative, is one of the most effective reagents, generating highly reactive esters that are superior to HOBt-based esters. sigmaaldrich.com Immonium-type reagents like HDMA also show high coupling efficiency and lower racemization compared to some aminium derivatives. iris-biotech.de

Reaction optimization for the synthesis of this compound involves a multi-faceted approach. For instance, in solid-phase peptide synthesis (SPPS), a combination of a suitable coupling reagent, base, and solvent is crucial. The use of additives like HOBt (Hydroxybenzotriazole) or its derivatives (e.g., 6-Cl-HOBt) is a common strategy to suppress racemization and improve reaction rates. peptide.comiris-biotech.de Optimization might involve using an excess of the activated amino acid and coupling reagent to drive the reaction to completion, especially for challenging couplings, such as attaching phenylalanine to leucine. iris-biotech.dewpmucdn.com Solvents like dimethylformamide (DMF) are standard, but their choice can be critical, as phosphonium reagents, for example, have better solubility in DMF than uronium reagents, allowing for more concentrated and efficient reactions. sigmaaldrich.com

Table 1: Comparison of Modern Peptide Coupling Reagents

| Reagent Class | Example Reagents | Key Advantages | Common Applications |

|---|---|---|---|

| Phosphonium Salts | PyBOP, PyAOP, BOP | High reactivity, low racemization, suitable for hindered couplings. jpt.comluxembourg-bio.comiris-biotech.de | Solid-phase and solution-phase synthesis, cyclization reactions. peptide.comiris-biotech.de |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU | High efficiency, fast reaction times, stable in solution (ideal for automated synthesizers). jpt.compeptide.comsigmaaldrich.com | Routine and complex SPPS, synthesis of difficult sequences. sigmaaldrich.com |

| Immonium Salts | HDMA | Good solubility, high coupling efficiency, reduced racemization. iris-biotech.de | Alternative to aminium reagents like HATU/HBTU. iris-biotech.de |

Purification Strategies and Analytical Validation of Synthetic this compound

Following cleavage from the solid support in SPPS, the crude synthetic peptide product contains the target molecule along with various impurities. These impurities can include deletion sequences (missing one or more amino acids), truncated sequences, and molecules with remaining protecting groups. lcms.cz Therefore, a robust purification strategy is essential to isolate this compound with high purity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the dominant and most robust method for the purification of synthetic peptides. harvardapparatus.comamericanpeptidesociety.org This technique separates peptides based on their hydrophobicity. americanpeptidesociety.org The crude peptide mixture is loaded onto a column packed with a non-polar stationary phase, typically silica (B1680970) chemically modified with alkyl chains (e.g., C18 or C4). americanpeptidesociety.orghplc.eu

The separation is achieved by eluting the peptides with a gradient of an aqueous mobile phase and an organic modifier, most commonly acetonitrile (B52724). americanpeptidesociety.orghplc.eu A common mobile phase additive is trifluoroacetic acid (TFA), which serves as an ion-pairing agent to improve peak shape and resolution. lcms.czresearchgate.net The process typically starts with a high concentration of the aqueous buffer, where the peptides adsorb to the hydrophobic stationary phase. harvardapparatus.com As the concentration of the organic solvent is gradually increased, the peptides are eluted in order of increasing hydrophobicity. harvardapparatus.com

For this compound, a C18 column is generally the column of choice due to its effectiveness in separating peptides of this size range. hplc.eu The purification process can be scaled up from analytical to preparative HPLC to obtain milligram to gram quantities of the purified peptide. harvardapparatus.com Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle sizes in the stationary phase, offers even higher resolution and faster analysis times, making it excellent for assessing the purity of synthetic peptides and optimizing purification methods. waters.com

Table 2: Typical RP-HPLC Parameters for Peptide Purification

| Parameter | Description | Typical Setting for this compound |

|---|---|---|

| Stationary Phase | Column packing material | C18 silica, wide-pore hplc.eu |

| Mobile Phase A | Aqueous buffer | 0.1% TFA in water hplc.eu |

| Mobile Phase B | Organic modifier | 0.08% - 0.1% TFA in acetonitrile hplc.euresearchgate.net |

| Elution | Method of separation | Linear gradient of increasing Mobile Phase B harvardapparatus.com |

| Detection | Wavelength for monitoring peptide bonds | UV at ~214-220 nm waters.com |

Spectroscopic and Mass Spectrometric Characterization for Conformational and Purity Assessment

After purification, the identity, purity, and structural integrity of this compound must be rigorously validated. This is achieved through a combination of mass spectrometry and spectroscopic techniques.

Mass Spectrometry (MS) is indispensable for confirming that the correct peptide has been synthesized. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques for analyzing peptides. nih.govjove.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the peptide, which can be compared to its theoretical calculated mass. researchgate.net This confirms the elemental composition and helps to identify any impurities with different masses.

Tandem mass spectrometry (MS/MS) is used to verify the amino acid sequence. nih.govuniroma1.it In this technique, the protonated peptide ion is selected and fragmented, and the masses of the resulting fragment ions (typically b- and y-ions) are measured. This fragmentation pattern provides a fingerprint that can be used to read the amino acid sequence, thus confirming the identity of this compound.

Spectroscopic techniques are employed to investigate the three-dimensional structure or conformation of the peptide.

Circular Dichroism (CD) Spectroscopy: Far-UV CD is a powerful method for assessing the secondary structure of peptides in solution. plos.org It can determine the relative proportions of α-helices, β-sheets, turns, and random coil structures. plos.orgportlandpress.com For a short peptide like this compound, it would likely adopt a predominantly random coil or turn conformation in an aqueous solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR spectroscopy provides detailed information about the local environment of each proton in the peptide. nih.goviisc.ac.in By analyzing parameters such as chemical shifts and nuclear Overhauser effects (NOEs), it is possible to determine the solution conformation of the peptide in great detail. iisc.ac.in While a full conformational analysis of a small peptide can be complex, NMR is a powerful tool for confirming its structure and purity. nih.gov

Together, these analytical methods provide a comprehensive validation of the synthesized this compound, ensuring its purity, correct sequence, and providing insight into its structural properties.

Biological Activity Spectrum and Mechanistic Elucidation of H Glu Ser Leu Phe Oh

Enzyme Modulatory Activities and Inhibition Kinetics

The potential for H-Glu-Ser-Leu-Phe-OH to modulate the activity of key enzymes, particularly those involved in physiological regulation, can be inferred from the known roles of its amino acid residues in other inhibitory peptides.

Angiotensin-I-Converting Enzyme (ACE) Inhibition Studies

Angiotensin-I-converting enzyme (ACE) is a critical regulator of blood pressure, and its inhibition is a primary target for antihypertensive therapies. nih.gov The effectiveness of inhibitory peptides is often linked to their amino acid composition and sequence, particularly at the C-terminal end. csic.es Research has consistently shown that the presence of hydrophobic amino acids, such as Phenylalanine (Phe), at the C-terminus of a peptide can significantly enhance its ACE-inhibitory activity. mdpi.com This is attributed to favorable interactions with the active site of the ACE enzyme.

For instance, the peptide Leu-Asn-Leu-Gln-Asp-Phe was found to have a 67% improvement in anti-ACE activity when arginine was removed, leaving phenylalanine at the C-terminal position. mdpi.com Similarly, the dipeptides Val-Phe and Leu-Phe have demonstrated notable ACE inhibitory effects. mdpi.com The peptide Leu-Ser-Trp, which shares the Leu-Ser sequence with the subject peptide and has an aromatic C-terminal residue, exhibited potent ACE inhibitory activity with an IC50 value of 0.89 mM. nih.gov

Table 1: Examples of ACE-Inhibitory Peptides Containing Relevant Amino Acid Residues This table presents data for peptides other than this compound to illustrate the ACE-inhibitory potential of related structures.

| Peptide Sequence | Source | IC50 Value | Reference |

|---|---|---|---|

| Leu-Ser-Trp | Thermolysin-injected beef | 0.89 mM | nih.gov |

| Phe-Gly-Tyr | Thermolysin-injected beef | 2.69 mM | nih.gov |

| Tyr-Arg-Gln | Thermolysin-injected beef | 3.09 mM | nih.gov |

Advanced Antioxidant Properties and Reactive Species Scavenging

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Bioactive peptides can exert antioxidant effects through various mechanisms, including direct radical scavenging and metal ion chelation. nih.gov The antioxidant potential of this compound can be inferred from the properties of its constituent amino acids.

In Vitro Methodologies for Comprehensive Antioxidant Profiling

A comprehensive assessment of a peptide's antioxidant capacity typically involves a battery of in vitro assays. These can include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, the ferric reducing antioxidant power (FRAP) assay, and assays to measure the scavenging of specific ROS like superoxide (B77818) anions and hydroxyl radicals. mdpi.com

While no specific data exists for this compound, studies on other peptides provide a framework for its potential activity. For example, peptides rich in hydrophobic amino acids often show good radical scavenging activity. researchgate.net The presence of both hydrophilic (Glu, Ser) and hydrophobic (Leu, Phe) residues in this compound suggests it may have amphiphilic properties, allowing it to act at lipid-water interfaces where oxidative reactions often occur.

Table 2: Examples of Antioxidant Activity in Peptides with Relevant Residues This table includes data from various peptides to illustrate the potential antioxidant activities based on amino acid composition. The data is not specific to this compound.

| Peptide/Fraction | Assay | Result | Reference |

|---|---|---|---|

| Winged bean seed hydrolysate | DPPH Scavenging | IC50 = 2.10 µg/mL | researchgate.net |

| Winged bean seed hydrolysate | ABTS Scavenging | IC50 = 0.73 µg/mL | researchgate.net |

| Tetrapeptide (PAFY) | DPPH Scavenging | Increased activity vs. PAGY | eurekalert.org |

Elucidation of Radical Quenching Mechanisms: Contribution of Aromatic and Hydrophilic Residues

The antioxidant mechanism of this compound would likely involve the synergistic action of its amino acid residues.

Aromatic Residue (Phenylalanine): The phenyl group of Phenylalanine can donate an electron to stabilize free radicals, a key mechanism in terminating radical chain reactions. mdpi.com The presence of aromatic amino acids is a well-established contributor to the antioxidant capacity of peptides. tandfonline.com

Hydrophilic Residues (Glutamic Acid and Serine): The carboxyl group of Glutamic acid can act as a hydrogen donor and may also participate in metal ion chelation, preventing the formation of highly reactive hydroxyl radicals through the Fenton reaction. nih.govnih.gov The hydroxyl group of Serine can also contribute to radical scavenging by donating a hydrogen atom.

Hydrophobic Residue (Leucine): The hydrophobic nature of Leucine can enhance the peptide's solubility in lipid phases, allowing it to interact with and protect polyunsaturated fatty acids from oxidation. researchgate.net This is particularly important in preventing lipid peroxidation in cell membranes.

Immunomodulatory Potential and Cellular Pathway Influence

The immune system is a complex network of cells and signaling molecules that defend the body against pathogens. Peptides can act as immunomodulators by influencing the activity of immune cells such as T-cells and macrophages, and by regulating the production of cytokines, which are key signaling proteins. qiagen.comnih.gov For instance, some peptides can stimulate the proliferation of lymphocytes or enhance the phagocytic activity of macrophages. bibliotekanauki.pltandfonline.com The activation of immune cells often involves intricate signaling cascades, such as the NF-κB and MAPK pathways, which can be modulated by bioactive peptides. qiagen.comimrpress.com

However, specific studies detailing the effects of this compound on these immunomodulatory activities are not currently available. There is no readily accessible data on its impact on cytokine profiles (e.g., TNF-α, interleukins), T-cell proliferation, or macrophage activation. Consequently, the cellular pathways that might be influenced by this tetrapeptide are yet to be elucidated.

Neurobiological Investigations: Implications for Neural Signaling and Amino Acid Homeostasis

In the central nervous system, amino acids and peptides can function as neurotransmitters or neuromodulators, influencing neural signaling and maintaining homeostasis. Glutamic acid, for example, is a primary excitatory neurotransmitter, while other amino acids are precursors to various signaling molecules. Peptides can also interact with specific receptors to modulate neuronal activity.

As with its immunological profile, the neurobiological functions of this compound have not been a focus of published research. There is a lack of studies investigating its potential to cross the blood-brain barrier, interact with neuronal receptors, or influence amino acid transport and balance within the brain.

Exploration of Novel Biological Targets and Undiscovered Functions

The quest to identify new bioactive peptides and their therapeutic targets is a continuous effort in biomedical research. acs.org Many tetrapeptides have been shown to exhibit a range of pharmacological activities. wikipedia.org The unique sequence of this compound suggests it could possess novel biological functions that have yet to be discovered. Future research could explore its potential as an enzyme inhibitor, a receptor agonist or antagonist, or its role in other physiological processes beyond immunity and neurobiology. Without dedicated studies, any potential novel targets or undiscovered functions of this tetrapeptide remain speculative.

Structure Activity Relationship Sar Studies of H Glu Ser Leu Phe Oh and Its Analogs

Conformational Determinants of Biological Activity

There is no published research detailing the secondary or tertiary structures adopted by H-Glu-Ser-Leu-Phe-OH or how its primary sequence influences these conformations to produce a specific biological effect. While general principles of peptide structure exist, their specific application to this tetrapeptide is undocumented. msu.edu

Influence of Primary Sequence on Secondary and Tertiary Structures

No studies on the conformational preferences (e.g., β-turns, extended structures) of this compound were found.

Impact of Individual Amino Acid Residues on Activity

While the general roles of Glutamic Acid (charge), Serine (polarity, hydrogen bonding), Leucine (hydrophobicity), and Phenylalanine (aromaticity, hydrophobicity) in peptide function are well-known, their specific contributions to the activity of this particular tetrapeptide have not been experimentally determined or reported. nih.govvanderbilt.edu

Stereochemical Modifications and Their Effects on this compound Activity

The effects of introducing D-amino acids or other stereochemical changes into the this compound sequence to modulate activity or stability have not been described in the available literature.

Side Chain Engineering and Non-Canonical Amino Acid Incorporations

There are no reports on the synthesis or evaluation of this compound analogs featuring engineered side chains or the incorporation of non-canonical amino acids to probe or enhance biological activity.

Role of Hydrophobicity, Aromaticity, and Charge Distribution in Molecular Interactions

A theoretical analysis of the roles of hydrophobicity, aromaticity, and charge for this peptide is possible based on its constituent amino acids. However, without experimental data on its interaction with a biological target, such an analysis would be purely speculative and not based on detailed research findings as requested.

Comparative Analysis of Linear vs. Cyclic this compound Derivatives

No literature was found describing the synthesis or comparative biological evaluation of cyclic derivatives of this compound against the linear form. Therefore, a data-driven comparison of their properties and activities cannot be made.

Enzymatic Degradation and Metabolic Stability Enhancements of H Glu Ser Leu Phe Oh

Comprehensive Analysis of Proteolytic Degradation Pathways

Linear peptides are readily recognized and hydrolyzed by a wide array of proteases present in the gastrointestinal tract and systemic circulation. nih.gov The degradation process involves the cleavage of specific peptide bonds, leading to inactive fragments and individual amino acids.

The enzymatic breakdown of H-Glu-Ser-Leu-Phe-OH is predicted to occur at multiple sites, dictated by the specificity of various proteases. While direct studies on this exact tetrapeptide are limited, cleavage sites can be inferred based on the known specificities of major digestive and systemic enzymes.

Pepsin: This gastric protease typically cleaves after large hydrophobic amino acids. In the sequence this compound, the most likely cleavage site for pepsin is the peptide bond following Phenylalanine (Phe). However, as Phe is the C-terminal residue with a free carboxyl group, pepsin's action might be directed at the Leu-Phe bond.

Pancreatin: This is a mixture of pancreatic enzymes, including trypsin and chymotrypsin (B1334515).

Trypsin cleaves C-terminal to basic residues like Arginine (Arg) and Lysine (Lys), and thus would not be expected to cleave this compound.

Chymotrypsin preferentially cleaves at the C-terminal side of large hydrophobic residues such as Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr). Therefore, the primary cleavage site for chymotrypsin within this tetrapeptide is the Leu-Phe bond.

Dipeptidases: These enzymes, including aminopeptidases and carboxypeptidases, act on the termini of peptides.

Aminopeptidases would sequentially cleave the peptide from the N-terminus, first removing Glutamic acid (Glu) and then Serine (Ser).

Carboxypeptidases would act on the C-terminus, removing Phenylalanine (Phe).

Other Proteases: Research on other neuropeptides has identified cleavage at sequences involving Glu-Ser-Leu, suggesting this junction could also be a potential site for proteolysis by specific endopeptidases in vivo. nih.gov

The probable enzymatic cleavage sites within this compound are summarized in the table below.

| Protease | Predicted Cleavage Site | Rationale |

|---|---|---|

| Chymotrypsin (in Pancreatin) | Leu-|-Phe | Cleaves C-terminal to large hydrophobic residues (Phe). peakproteins.com |

| Pepsin | Leu-|-Phe | Prefers cleaving after hydrophobic residues. |

| Aminopeptidases | Glu-|-Ser-Leu-Phe | Sequential removal of N-terminal amino acids. nih.gov |

| Carboxypeptidases | Glu-Ser-Leu-|-Phe | Removal of C-terminal amino acids. nih.gov |

Specific kinetic parameters (K_m, k_cat) for the hydrolysis of this compound are not extensively documented in publicly available literature. However, general studies on similar short-chain peptides indicate rapid degradation. For instance, studies on other tetrapeptides in rats have shown complete metabolic breakdown within two hours of administration. nih.gov The half-life of small linear peptides in plasma is often a matter of minutes due to rapid proteolysis. mdpi.com This rapid clearance underscores the necessity for stability enhancement. The rate of hydrolysis can be influenced by factors such as pH and the presence of specific ions, which affect enzyme conformation and activity. nih.govnih.gov

Molecular Recognition and Target Interaction Analysis of H Glu Ser Leu Phe Oh

Ligand-Receptor Interaction Profiling

The ability of a peptide to bind to a receptor is the foundation of its biological activity. This process is governed by a complex interplay of molecular forces and structural compatibility between the peptide (the ligand) and the receptor.

Identification and Characterization of Putative Receptor Binding

Research has identified potential receptor targets for sequences contained within H-Glu-Ser-Leu-Phe-OH. A notable example involves the K88 fibrillar adhesin, a lectin-like protein on the surface of certain pathogenic Escherichia coli. These adhesins act as receptors, binding to specific molecules on host intestinal epithelial cells to initiate infection.

Studies have shown that synthetic peptides can inhibit this interaction. Specifically, the tripeptide Ser-Leu-Phe , a core component of this compound, was found to be a potent inhibitor of the hemagglutinating activity of K88ab and K88ad fibrillae. asm.org The inhibitory effect suggests that the peptide competes with the natural receptors on erythrocytes for the binding site on the K88 adhesin. asm.org The concentration of Ser-Leu-Phe required to block the activity of 0.5 µM K88ab adhesin was approximately 1.5 µM, indicating a high affinity for the adhesin's receptor-binding domain. asm.org The interaction is thought to be primarily hydrophobic, involving the conserved Ser-Leu-Phe sequence on the adhesin. asm.org This suggests that this compound could act as a putative ligand for such bacterial adhesins.

Thermodynamic and Kinetic Aspects of Binding to Biological Macromolecules

The binding of a peptide to a biological macromolecule like a receptor or enzyme is characterized by specific thermodynamic and kinetic parameters. Thermodynamics, including changes in enthalpy (ΔH) and entropy (ΔS), describe the energy changes of the system upon binding, while kinetics (k_on and k_off) describe the rates of association and dissociation. Together, these determine the binding affinity, often expressed as the dissociation constant (K_d).

While specific thermodynamic data for the this compound peptide are not extensively documented in isolation, studies on similar peptide-protein interactions provide a framework for understanding its potential binding profile. For example, Isothermal Titration Calorimetry (ITC) is a common technique used to measure these parameters directly. nih.gov Binding is often driven by a favorable enthalpy change (ΔH < 0), indicating the formation of strong non-covalent bonds, and can be either favored or opposed by entropy changes (ΔS), which relate to changes in the system's disorder. nih.gov

Kinetic studies on other peptide-enzyme complexes, such as an analog substrate binding to HIV-1 protease, have determined dissociation constants (K_D) in the millimolar range (e.g., 0.27 ± 0.05 mM), with association rate constants (k_on) far below the diffusion limit, suggesting that binding may be controlled by a conformational change like the opening of enzyme flaps. nih.gov

Table 1: Representative Thermodynamic and Kinetic Parameters in Peptide-Protein Interactions (Note: The following data are illustrative, drawn from studies of other peptide systems to represent typical values.)

| Parameter | Description | Representative Value | Reference System |

| K_d (Dissociation Constant) | Measures binding affinity; lower values indicate stronger binding. | 0.27 mM | HIV-1 Protease Substrate Analog nih.gov |

| k_on (Association Rate) | Rate at which the peptide binds to the target. | < 2x10⁴ M⁻¹s⁻¹ | HIV-1 Protease Substrate Analog nih.gov |

| k_off (Dissociation Rate) | Rate at which the peptide-target complex falls apart. | < 10 s⁻¹ | HIV-1 Protease Substrate Analog nih.gov |

| ΔG (Gibbs Free Energy) | Overall energy change upon binding; negative for spontaneous binding. | -20 to -40 kJ/mol | General Peptide-Protein Binding |

| ΔH (Enthalpy Change) | Heat released or absorbed during binding. | -25 to -60 kJ/mol | PDZ3 Domain Peptides nih.gov |

| -TΔS (Entropy Change) | Contribution from changes in disorder. | +5 to +20 kJ/mol | PDZ3 Domain Peptides nih.gov |

| ΔC_p (Heat Capacity Change) | Change in heat capacity upon binding; large negative values suggest burial of hydrophobic surfaces. | -128 to -163 cal/mol·K | PDZ3 Domain Peptides nih.gov |

Detailed Studies of this compound Interaction with Enzyme Active Sites

The specific sequence of this compound makes it a candidate for interaction with the active sites of certain enzymes, particularly proteases and phospholipases that have specificity for hydrophobic and charged residues.

A significant example is the interaction of a peptide fragment containing a Glu-Phe...Ser sequence with phospholipase A2 (PLA2), an enzyme that hydrolyzes phospholipids. mdpi.com In a structural study, a peptide containing this motif was observed to fit well within the hydrophobic channel of the enzyme, which serves as the substrate-binding site. mdpi.com The interaction is stabilized by a series of specific contacts:

Hydrogen Bonds: The C-terminal serine residue's backbone oxygen atom forms a direct hydrogen bond with a key active site residue, His48. mdpi.com

Hydrophobic and van der Waals Interactions: The rest of the peptide, including the glutamic acid and phenylalanine residues, aligns within the hydrophobic channel, making numerous van der Waals contacts with the residues lining this pocket. mdpi.com For instance, the peptide's N-terminal aspartic acid (analogous in charge to glutamic acid) interacts with Lys6 and Trp19 of the protein. mdpi.com

These findings indicate that the this compound sequence possesses the necessary chemical features—a hydrophobic core (Leu, Phe) and polar/charged ends (Glu, Ser)—to be recognized and accommodated by enzyme active sites like that of PLA2.

Table 2: Summary of Interactions between a Glu-Phe-Ser Containing Peptide and the PLA2 Active Site

| Interaction Type | Peptide Residue(s) Involved | Enzyme Residue(s) Involved | Reference |

| Hydrogen Bonding | Serine (backbone oxygen) | Histidine-48 | mdpi.com |

| van der Waals Contacts | Full Peptide Chain | Residues lining the hydrophobic channel | mdpi.com |

| Specific Hydrophobic/Ionic Interaction | Aspartic Acid (analogous to Glutamic Acid) | Lysine-6, Tryptophan-19 | mdpi.com |

| Specific Hydrophobic/Ionic Interaction | Histidine (adjacent to Phe) | Glycine-30, Tyrosine-64 | mdpi.com |

Supramolecular Interactions with Synthetic Host Molecules (e.g., Cucurbiturils)

Supramolecular chemistry explores how molecules can be designed to recognize and bind to one another. Cucurbit[n]urils (CBs) are a class of barrel-shaped synthetic host molecules that are particularly adept at binding guests in aqueous solutions. mdpi.com Their unique structure, featuring a hydrophobic inner cavity and two polar, carbonyl-lined portals, drives this recognition. rsc.orgresearchgate.net

The this compound peptide is an excellent candidate for recognition by CBs due to its constituent amino acids. The binding is primarily driven by:

Hydrophobic Effect: The hydrophobic side chains of Leucine and Phenylalanine can be encapsulated within the nonpolar CB cavity. rsc.org

Ion-Dipole Interactions: The negatively charged carbonyl portals of the CB can form strong interactions with positively charged groups, such as the protonated N-terminus of the peptide. rsc.orgresearchgate.net

Studies have shown that CB mdpi.com has a particularly high affinity for aromatic amino acids. mdpi.com It is selective for phenylalanine (Phe), with reported binding constants (K_a) in the range of 10⁵ to 10⁶ M⁻¹, a significantly strong non-covalent interaction. mdpi.com This binding is predominantly enthalpy-driven, which is attributed to the release of high-energy water molecules from the host's cavity. mdpi.com The interaction is so specific that it can be used to sense the presence of phenylalanine-containing peptides and even monitor enzyme kinetics. mdpi.com While direct studies on this compound with CBs are limited, the strong affinity for the C-terminal Phe residue strongly suggests a potent interaction would occur.

Table 3: Representative Binding Affinities of Cucurbit[n]urils for Relevant Guests

| Host | Guest | Binding Constant (K_a, M⁻¹) | Key Interaction Driver(s) | Reference |

| Cucurbit mdpi.comuril | L-Phenylalanine | ~1.5 x 10⁵ | Hydrophobic + Ion-Dipole | mdpi.com |

| Cucurbit novoprolabs.comuril | L-Phenylalanine | 4.5 x 10⁵ | Hydrophobic + Ion-Dipole | mdpi.com |

| Cucurbit mdpi.comuril | L-Tryptophan | ~1.0 x 10⁴ | Hydrophobic + Ion-Dipole | mdpi.com |

| Cucurbit mdpi.comuril | L-Tyrosine | ~1.0 x 10⁴ | Hydrophobic + Ion-Dipole | mdpi.com |

| Cucurbit mdpi.comuril | Leucine, Glutamic Acid | < 500 | Weak Hydrophobic/Polar Interactions | rsc.org |

Self-Assembly Phenomena and Formation of Hierarchical Peptide Architectures

Short peptides, particularly those containing a mix of hydrophobic and hydrophilic residues, can undergo self-assembly into well-ordered, hierarchical supramolecular structures. mdpi.com This process is driven by a combination of non-covalent interactions, including hydrogen bonding between peptide backbones, hydrophobic interactions, and π-π stacking between aromatic rings. mdpi.comacs.org

The sequence this compound contains all the necessary components for self-assembly:

Hydrophobic Core: The Leucine and Phenylalanine residues provide a strong hydrophobic driving force for aggregation to minimize contact with water. semanticscholar.org

Aromatic Moiety: The phenyl ring of Phenylalanine can participate in π-π stacking interactions, which are crucial for stabilizing fibrillar structures. bath.ac.uk

Hydrogen Bonding: The peptide backbone amides and carbonyls, along with the side chains of Glutamic acid and Serine, can form extensive hydrogen bond networks that direct the formation of ordered architectures like β-sheets. acs.orgsemanticscholar.org

Research on analogous short peptides demonstrates this potential. For example, di- and tripeptides containing phenylalanine are well-known to form structures like nanofibers, nanotubes, and hydrogels. semanticscholar.orgbath.ac.uk Notably, the dipeptide H-Phe-Glu-OH has been shown to form organogels and hydrogels, indicating that the combination of phenylalanine and glutamic acid is sufficient to drive assembly. nih.gov Therefore, it is highly probable that this compound can self-assemble into similar hierarchical architectures under appropriate conditions (e.g., concentration, pH, and solvent).

Table 4: Driving Forces and Potential Architectures in this compound Self-Assembly

| Driving Interaction | Residue(s) Primarily Involved | Resulting Structural Motif/Phenomenon | Potential Hierarchical Architecture |

| Hydrophobic Interactions | Leucine, Phenylalanine | Burial of nonpolar side chains; core formation | Nanofibers, Micelles |

| π-π Stacking | Phenylalanine | Stacking of aromatic rings | Fibril Stabilization, Nanotapes |

| Hydrogen Bonding | Peptide Backbone, Glu, Ser | β-Sheet Formation | Nanofibers, Hydrogel Network |

| Electrostatic Interactions | Glutamic Acid (deprotonated) | Repulsion or directed assembly depending on pH | pH-Responsive Gels, Surface Charge Modulation |

Computational Approaches for H Glu Ser Leu Phe Oh Structure, Dynamics, and Interaction Prediction

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For H-Glu-Ser-Leu-Phe-OH, docking simulations are instrumental in identifying potential protein targets and elucidating the specific interactions that govern binding.

Docking studies involve preparing the three-dimensional structures of both the peptide (ligand) and the target protein. nih.gov The process then systematically samples a vast number of possible binding poses, evaluating each based on a scoring function that estimates the binding affinity. researchgate.net These scoring functions typically account for factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and solvation effects.

Research has shown that for tetrapeptides, the presence of aromatic residues like Phenylalanine (Phe) and charged residues can significantly influence docking scores and binding interactions. researchgate.netnih.gov For instance, in a study analyzing tetrapeptide binding to Angiotensin-Converting Enzyme (ACE), peptides with aromatic amino acids like Tyr, Arg, and Phe exhibited stronger interactions. researchgate.net The specific sequence and conformation of this compound will dictate its unique binding profile with various receptors.

Table 1: Key Interactions in Molecular Docking of Tetrapeptides

| Interaction Type | Amino Acids Often Involved | Significance in Binding |

| Hydrogen Bonding | Ser, Glu, Gln, Asn, His | Directional interactions that contribute significantly to specificity and affinity. mdpi.com |

| Hydrophobic Interactions | Leu, Phe, Val, Ile | Major driving force for binding, often involving the burial of nonpolar side chains. mdpi.com |

| Electrostatic (Ionic) Interactions | Glu, Asp, Lys, Arg | Strong, long-range interactions between charged residues. |

| Aromatic (π-π) Stacking | Phe, Tyr, Trp | Interactions between aromatic rings that contribute to binding stability. |

This table is generated based on general principles of peptide-protein interactions and findings from related studies.

Advanced Molecular Dynamics Simulations for Conformational Landscape Exploration

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the peptide's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational flexibility of this compound in a simulated environment, such as in explicit water. researchgate.net

These simulations are crucial for understanding the peptide's conformational landscape—the collection of different three-dimensional shapes it can adopt. nih.gov Even short peptides can exist in an ensemble of different conformations, and MD helps to identify the most populated and energetically favorable ones. nih.gov This information is vital because the biologically active conformation may not be the lowest energy state in isolation.

Recent advancements have seen the integration of MD simulations with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to refine conformational ensembles. nih.govethz.ch Furthermore, generative modeling approaches, such as MDGen, are being developed to create flexible surrogate models of MD, reducing computational costs and enabling a wider range of applications, including the study of tetrapeptide dynamics. azorobotics.comopenreview.net

Table 2: Common Parameters and Outputs of MD Simulations for Peptides

| Parameter/Output | Description | Relevance to this compound |

| Force Field | A set of parameters describing the potential energy of the system. | Determines the accuracy of the simulation (e.g., AMBER, GROMOS). researchgate.net |

| Simulation Time | The duration of the simulation. | Longer simulations (nanoseconds to microseconds) allow for better sampling of conformational space. nih.gov |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Indicates the stability of the peptide's conformation over time. nih.gov |

| Radius of Gyration (Rg) | A measure of the compactness of the peptide structure. | Reveals tendencies to adopt folded or extended conformations. researchgate.net |

| Ramachandran Plot | A plot of the main-chain dihedral angles (phi and psi) of each amino acid. | Shows the allowed and disallowed regions of conformational space for each residue. rsc.org |

This table is generated based on common practices in molecular dynamics simulations of peptides.

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly detailed understanding of the electronic structure of this compound. nih.gov Methods like Density Functional Theory (DFT) can be used to calculate various electronic properties that influence the peptide's reactivity and interactions. austinpublishinggroup.comhilarispublisher.com

These calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and determine the electrostatic potential. nih.gov The electronic properties of the individual amino acid side chains are known to contribute significantly to the folding preferences of the peptide backbone. nih.govtandfonline.com For example, the presence of the aromatic ring in Phenylalanine and the carboxyl group in Glutamic acid will have a pronounced effect on the electronic landscape of this compound. nih.gov

QC methods are also employed to study reaction mechanisms at a molecular level. While not directly about reaction pathways in the traditional sense, these calculations can be used to understand the energetics of peptide bond formation and the intrinsic reactivity of the amino acid sequence. austinpublishinggroup.comhilarispublisher.com

Table 3: Key Electronic Properties from Quantum Chemical Calculations

| Property | Description | Significance for this compound |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | An indicator of chemical reactivity and the ability to participate in charge transfer. |

| Electrostatic Potential | The charge distribution around the molecule. | Reveals regions prone to electrostatic interactions with other molecules. |

| Mulliken Charges | A method for assigning partial charges to individual atoms. | Helps to understand the charge distribution and potential for hydrogen bonding. |

| Bond Orders | A measure of the number of chemical bonds between two atoms. | Provides insight into the strength and stability of the peptide bonds. austinpublishinggroup.com |

This table is generated based on standard outputs of quantum chemical calculations.

Homology Modeling and De Novo Design for this compound Analogs

Homology modeling and de novo design are computational techniques used to predict the three-dimensional structure of a peptide and to create new peptide sequences with desired properties, respectively. mdpi.com

Homology modeling predicts the structure of a target peptide based on its sequence similarity to a known template structure. mdpi.comnih.gov If a protein with a similar sequence to a receptor for this compound has a known structure, homology modeling can be used to build a model of the target receptor, which can then be used for docking studies. nih.gov The accuracy of homology models is highly dependent on the sequence identity between the target and the template. nih.gov

De novo design , on the other hand, aims to design a new peptide sequence that will fold into a specific three-dimensional structure or bind to a particular target. acs.org This approach is not reliant on existing templates and can be used to create novel analogs of this compound with potentially enhanced activity or stability. Computational methods for de novo design often involve searching through a vast conformational and sequence space to find optimal solutions. mit.eduresearchgate.net These methods can be classified into those that use rigid backbones and those that allow for backbone flexibility. nih.gov

Machine Learning and Artificial Intelligence in Predictive Peptide Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing peptide design. uniri.hr These approaches can learn from large datasets of known peptides and their properties to predict the characteristics of new sequences. nih.gov For a peptide like this compound, ML models could be trained to predict its binding affinity to various targets, its conformational preferences, or other biological activities.

ML algorithms, such as support vector machines and neural networks, can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. mdpi.commdpi.com These models establish a mathematical relationship between the chemical structure of a peptide and its biological activity. mdpi.com

Genetic algorithms, a type of evolutionary algorithm, can be used in conjunction with ML models to optimize peptide sequences for a desired property. uniri.hr This iterative process can accelerate the discovery of potent and specific peptide analogs. nih.gov Recently, generative models have been developed that can design entirely new peptide sequences with desired functionalities. jci.org

Table 4: Applications of Machine Learning in Peptide Design

| ML Application | Description | Relevance to this compound Analogs |

| QSAR Modeling | Develops predictive models for biological activity based on molecular descriptors. mdpi.com | Predict the activity of new analogs based on their sequence and structure. |

| Sequence Optimization | Uses algorithms like genetic algorithms to find optimal peptide sequences. github.com | Design analogs with improved binding affinity or stability. |

| Generative Models | Learns the underlying patterns in peptide data to generate novel sequences. jci.org | Create entirely new peptides with similar or enhanced properties. |

| Structure Prediction | Advanced AI tools can predict the 3D structure of peptides with high accuracy. frontiersin.org | Provide structural models for docking and dynamics studies. |

This table is generated based on the growing applications of machine learning in the field of peptide science.

Advanced Research Methodologies and Analytical Techniques for H Glu Ser Leu Phe Oh

High-Throughput Screening Platforms for Bioactivity Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of vast numbers of compounds for a specific biological activity. researchgate.net For a peptide like H-Glu-Ser-Leu-Phe-OH, HTS platforms are essential for identifying its potential therapeutic or biological functions. The process involves testing a library of compounds against a biological target, which can range from a purified enzyme to complex cellular pathways. researchgate.net

The discovery process for bioactive peptides can begin with large, diverse peptide libraries. These libraries can be synthesized chemically or generated computationally for virtual screening. nih.gov For instance, a discovery pipeline for novel tetrapeptide matrikines involved an initial in silico prediction of peptide cleavage, followed by in vitro testing of activity in cultured human dermal fibroblasts. researchgate.net Similarly, computational methods using coarse-grain molecular dynamics simulations have been employed to screen thousands of tri- and tetrapeptides to identify sequences with specific properties, such as emulsification. frontiersin.org

Peptide chip screening platforms offer a powerful HTS solution, allowing for the analysis of thousands of peptide-protein interactions on a single chip with high sensitivity. creative-peptides.com This technology is widely used for applications such as drug target screening and biomarker discovery. creative-peptides.com The general workflow involves designing and synthesizing peptides, immobilizing them on a chip, incubating them with a target molecule (like a receptor or enzyme), and detecting interactions using methods like fluorescence or mass spectrometry. creative-peptides.com By including this compound in such a screen, its binding affinity and specificity towards a panel of disease-relevant proteins could be efficiently determined.

Table 1: High-Throughput Screening (HTS) Platforms for Peptide Bioactivity

| HTS Platform | Principle | Application to this compound | Key Advantages |

|---|---|---|---|

| Cell-Based Assays | Measures a cellular response (e.g., gene expression, cell viability, signal transduction) upon treatment with the peptide. | Identifying effects on cancer cell proliferation, immune cell activation, or receptor signaling pathways. | Provides data in a physiologically relevant context; measures functional outcomes. |

| Biochemical Assays | Measures the effect of the peptide on a purified molecular target, such as an enzyme or receptor. | Determining if the peptide inhibits a specific protease, kinase, or binds to a G-protein coupled receptor. | Highly specific; allows for detailed mechanistic studies of direct interactions. |

| Virtual (In Silico) Screening | Uses computer models to predict the binding of the peptide to the 3D structure of a target protein. nih.gov | Docking this compound into the active sites of various enzymes to predict potential inhibitory activity. | Extremely fast and cost-effective; allows for the screening of massive virtual libraries. |

| Peptide Arrays/Chips | A collection of different peptides are immobilized on a solid surface and screened for interactions with a labeled target molecule. creative-peptides.com | Screening against a panel of fluorescently labeled human proteins to identify binding partners. | High throughput; requires small sample volumes; allows for parallel analysis. |

Biophysical Characterization Techniques (e.g., NMR, CD, X-ray Crystallography) for Structural Insight

Understanding the three-dimensional structure of this compound is critical to deciphering its mechanism of action. Biophysical techniques provide detailed insights into the peptide's conformation and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a premier technique for determining the structure of peptides in solution, mimicking their physiological environment. thieme-connect.de For a flexible tetrapeptide, 1D and 2D NMR experiments (such as COSY and TOCSY) are performed to assign proton and carbon signals and to measure through-bond and through-space interactions. uzh.ch The chemical shifts of the amide protons are particularly sensitive to the peptide's conformation and participation in hydrogen bonds. researchgate.net While linear peptides often exist as an ensemble of rapidly interconverting conformations, specific preferred structures, such as reverse turns, can be identified. nih.gov These studies can reveal how the peptide's structure changes in response to different solvents or upon binding to a target. nih.gov

Circular Dichroism (CD) Spectroscopy is a rapid and sensitive method used to analyze the secondary structure of peptides and proteins. The technique measures the differential absorption of left and right-handed circularly polarized light, which is dependent on the peptide's chiral nature and conformation. The resulting CD spectrum can indicate the presence of ordered structures like alpha-helices or beta-sheets, or a lack of defined structure (random coil). bris.ac.uk For this compound, CD spectroscopy would be used to assess its baseline conformation in aqueous buffer and to detect conformational changes upon interaction with membrane mimetics (like bicelles) or target proteins. nih.govbris.ac.uk

X-ray Crystallography provides atomic-resolution three-dimensional structures of molecules in a crystalline state. While it is the gold standard for structural determination, its application to a small, flexible peptide like this compound is challenging due to the difficulty in obtaining high-quality crystals. However, if the peptide can be co-crystallized with a larger protein target, crystallography can reveal the precise atomic interactions at the binding interface. Microfluidic platforms can be employed to screen a wide range of conditions to facilitate protein crystallization. creative-biolabs.com

Table 2: Comparison of Biophysical Characterization Techniques

| Technique | Information Provided | State of Sample | Advantages | Limitations |

|---|---|---|---|---|

| NMR Spectroscopy | 3D structure and dynamics in solution, interatomic distances, torsion angles. thieme-connect.denih.gov | Solution | Provides data in a near-physiological state; can study dynamics. | Requires relatively high sample concentration; structure represents a population average for flexible molecules. |

| Circular Dichroism (CD) | Secondary structure elements (e.g., helices, sheets, turns, random coil). bris.ac.uk | Solution | Fast; requires low sample concentration; excellent for detecting conformational changes. | Provides low-resolution structural information; does not yield a full 3D model. |

| X-ray Crystallography | High-resolution 3D atomic coordinates. creative-biolabs.com | Crystal | Provides highly detailed and precise structural data. | Requires well-diffracting crystals, which are difficult to obtain for small, flexible peptides; structure is static. |

Microfluidic Systems for Reaction Optimization and High-Efficiency Analysis

Microfluidics, the technology of manipulating fluids in channels with dimensions of tens to hundreds of micrometers, offers significant advantages for peptide research. nih.govnih.gov These systems provide precise control over reaction conditions while requiring minimal sample and reagent volumes, leading to faster analysis and higher throughput. creative-biolabs.com

For the synthesis of this compound, microfluidic reactors can be used to optimize reaction conditions (e.g., temperature, time, reagent concentration) to maximize yield and purity far more rapidly than traditional batch synthesis. The enhanced surface-area-to-volume ratio in microchannels allows for superior heat and mass transfer, improving reaction efficiency.

In the context of analysis, microfluidic devices, often called "lab-on-a-chip" systems, are powerful tools. nih.gov They can integrate multiple analytical steps, such as sample injection, separation, and detection, onto a single chip. creative-biolabs.com Microfluidic systems are frequently coupled with mass spectrometry (MS) for high-efficiency peptide analysis, providing rapid and sensitive determination of molecular mass and sequence. nih.gov Furthermore, microfluidic devices can be used for sample preparation, such as the concentration of dilute peptide solutions or the desalting of samples prior to MS analysis, which improves detection limits from the micromolar to the nanomolar range. ki.se

Table 3: Applications of Microfluidics in Peptide Research

| Application Area | Description | Relevance to this compound |

|---|---|---|

| Peptide Synthesis | Use of microreactors to screen and optimize coupling reactions and deprotection steps in solid-phase or solution-phase synthesis. | Rapidly determining the optimal conditions for synthesizing this compound with high purity. |

| High-Efficiency Analysis | Integration of separation techniques like capillary electrophoresis (CE) on a chip, often coupled directly to a mass spectrometer. nih.gov | Fast and sensitive quantification and purity assessment of synthesis products or metabolites. |

| Sample Preparation | On-chip concentration, purification, and desalting of peptide samples before downstream analysis. ki.se | Concentrating the peptide from a complex biological matrix (e.g., serum) to enable detection. |

| Interaction Studies | Measuring binding kinetics and affinities between the peptide and its target protein in a controlled micro-environment. | Quantifying the binding strength of this compound to a potential receptor. |

| Protein Crystallization | High-throughput screening of crystallization conditions for peptide-protein complexes in nanoliter droplets. creative-biolabs.com | Aiding the structural determination of this compound when bound to its target via X-ray crystallography. |

Integration of Omics Data for Systems-Level Understanding of Peptide Function

To fully comprehend the biological role of this compound, it is crucial to move beyond studying the peptide in isolation and examine its effects on the entire biological system. Multi-omics approaches, which involve the large-scale analysis of different types of biological molecules, provide a holistic view of cellular processes. nih.gov

Proteomics involves the comprehensive study of proteins in a cell or tissue, including their expression levels, modifications, and interactions. By treating a cell culture or organism with this compound and using mass spectrometry-based proteomics, researchers can identify which proteins change in abundance or post-translational modification status. This can reveal the signaling pathways and cellular machinery that are modulated by the peptide. frontiersin.org

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. nih.gov It provides a functional readout of the cellular phenotype. Analyzing the metabolome after treatment with this compound can uncover changes in metabolic pathways, providing clues about the peptide's function, for example, in energy metabolism or nutrient utilization. revespcardiol.org

The true power of these technologies lies in their integration . mdpi.com Combining proteomics and metabolomics data can create a more complete picture of the peptide's impact. For instance, if proteomics data shows that this compound upregulates a specific enzyme, metabolomics data can confirm this by showing a corresponding decrease in the enzyme's substrate and an increase in its product. revespcardiol.org This integrated multi-omics approach is essential for building comprehensive models of the peptide's mechanism of action, identifying robust biomarkers of its activity, and understanding its function within complex biological networks. nih.govmdpi.com

Table 4: Omics Approaches for Understanding Peptide Function

| Omics Field | Molecules Analyzed | Key Questions Answered for this compound |

|---|---|---|

| Proteomics | Proteins | What proteins does the peptide interact with? Does the peptide alter the expression or modification state of key proteins in a cell? |

| Transcriptomics | RNA transcripts | Does the peptide treatment lead to changes in gene expression? Which genes are up- or down-regulated? mdpi.com |

| Metabolomics | Metabolites (sugars, lipids, amino acids, etc.) | How does the peptide affect the metabolic state of the cell? Does it alter specific biochemical pathways? nih.gov |

| Multi-omics Integration | Combination of data from two or more omics fields. | What is the complete molecular pathway, from gene to protein to metabolite, that is affected by the peptide? What is its system-wide mechanism of action? nih.gov |

Future Directions and Academic Translational Potential of H Glu Ser Leu Phe Oh Research

Rational Design Principles for Novel Peptidomimetics Derived from H-Glu-Ser-Leu-Phe-OH

The therapeutic potential of many peptides is often limited by poor metabolic stability and low bioavailability. unc.edu Peptidomimetics, compounds that mimic the structure and function of parent peptides but with improved properties, offer a solution to these challenges. ekb.egresearchgate.net The rational design of peptidomimetics based on the this compound scaffold involves identifying key structural elements and systematically modifying them to enhance stability, selectivity, and potency. upc.edu

A primary goal is to increase resistance to proteolytic degradation by modifying the peptide backbone. nih.gov Strategies include replacing standard α-amino acids with β-isomers, which can confer stability against peptidase action while preserving key chemical characteristics. upc.edu Another approach involves cyclization, which rigidifies the peptide's structure. This conformational constraint can lead to higher receptor binding affinity and increased selectivity compared to flexible linear peptides. upc.edu

The design process begins with establishing structure-activity relationships (SAR) to identify which residues are crucial for any potential biological interaction. upc.edumdpi.com Given the structure of this compound, the aromatic side chain of Phenylalanine and the hydrophobic side chain of Leucine are likely important for hydrophobic interactions, while the carboxyl group of Glutamic Acid and the hydroxyl group of Serine could be key for hydrogen bonding or electrostatic interactions.

Below is a table outlining potential design strategies for creating peptidomimetics from this compound.

| Strategy | Modification Example | Scientific Rationale |

| Backbone Modification | Replacement of a standard peptide bond (-CO-NH-) with a modified isostere (e.g., -CH2-NH-). | To increase resistance to cleavage by peptidases, thereby extending the molecule's half-life in biological systems. ekb.eg |

| Side Chain Substitution | Replacing L-Leucine with a non-proteinogenic amino acid like β-homoleucine (hβ3-Leu). | To alter the peptide's conformation and improve enzymatic stability while potentially maintaining or enhancing binding. mdpi.com |

| Conformational Constraint | Cyclization of the peptide backbone (head-to-tail or side-chain linkage). | To reduce flexibility, which can provide an entropic advantage in receptor binding and increase selectivity and stability. researchgate.netupc.edu |

| Terminal Group Modification | Amidation of the C-terminal carboxyl group (-COOH to -CONH2). | To neutralize the negative charge, which can affect solubility, membrane permeability, and resistance to carboxypeptidases. unc.edu |

These rational design approaches are critical for translating a basic peptide sequence into a more drug-like candidate with potential for further preclinical investigation. researchgate.net

Integration of Synthetic Biology for Advanced Peptide Production

While traditional chemical methods like Solid-Phase Peptide Synthesis (SPPS) are effective for producing short peptides such as this compound, synthetic biology offers powerful and scalable alternatives. bachem.comuniversiteitleiden.nl This field leverages engineered biological systems, such as microbes or cell-free environments, for the tailor-made production of complex molecules. noireauxlab.org

One advanced approach is the use of reconstituted cell-free protein synthesis systems, which allow for precise control over the translation process. noireauxlab.org By using purified components of the cellular translation machinery, researchers can reprogram the genetic code. noireauxlab.org For instance, a cell-free system could be engineered to specifically produce the this compound sequence in high yields. A significant advancement in this area is the development of systems with swapped genetic codes, such as a Ser/Leu-swapped system, which can act as a "genetic firewall" to prevent horizontal gene transfer and enhance biosafety. researchgate.net

Furthermore, synthetic biology enables the incorporation of non-proteinogenic amino acids into a peptide sequence, a task that is challenging for in vivo systems. noireauxlab.org This capability directly complements the goals of peptidomimetic design (Section 9.1) by allowing for the production of novel peptide analogues with enhanced properties. The use of hybrid tRNA sets, which combine natural and in vitro transcribed tRNAs, has been shown to improve the efficiency of such engineered translation systems. researchgate.net

The following table compares production methodologies applicable to this compound and its derivatives.

| Method | Principle | Advantages for this compound Research |

| Chemical Synthesis (SPPS) | Stepwise addition of protected amino acids on a solid resin support. | High purity for short sequences; allows straightforward incorporation of modifications and non-natural amino acids. bachem.com |

| Recombinant DNA in Microbes | Expression of a gene encoding the peptide sequence in a host organism like E. coli. | Highly scalable and cost-effective for larger quantities of standard peptides. |

| Cell-Free Synthetic Biology | In vitro protein synthesis using purified translation machinery components. | Precise control over the system; enables flexible reprogramming of the genetic code and efficient incorporation of unnatural amino acids. noireauxlab.orgresearchgate.net |

The integration of synthetic biology provides a versatile and powerful toolkit for both the production of this compound and the exploration of its more complex, functionally-optimized derivatives.

Exploring Novel Applications in Biomaterials Science and Nanotechnology (Academic Context)

The self-assembly of peptides into ordered nanostructures is a burgeoning field in biomaterials and nanotechnology. rsc.org Short peptides, particularly those with amphipathic properties and aromatic residues, can spontaneously form structures like nanofibers, nanotubes, and hydrogels. acs.orgbachem.com The this compound peptide, with its combination of hydrophobic residues (Leu, Phe) and hydrophilic residues (Glu, Ser), is a candidate for such self-assembly.

The driving forces behind this assembly would likely be a combination of hydrophobic interactions from the Leucine side chain and π-π stacking from the Phenylalanine residue's aromatic ring. rsc.org These non-covalent interactions can lead to the formation of β-sheet-rich structures that further organize into nanofibers. rsc.org When these fibers entangle and trap water, they can form a hydrogel, a highly hydrated, porous network with applications in biomedicine. acs.org

In an academic context, hydrogels derived from this compound could be explored for several applications:

3D Cell Culture: The biocompatible and porous nature of peptide hydrogels makes them excellent scaffolds for growing cells in a three-dimensional environment that more closely mimics native tissue than traditional 2D culture. bachem.com

Tissue Engineering: Functionalized versions of the peptide could be used to create scaffolds that promote tissue regeneration by presenting specific biological signals to cells.

Controlled Release Systems: The hydrogel matrix could be used to encapsulate and provide sustained release of therapeutic molecules. The properties of the gel, and thus the release rate, could potentially be tuned by altering the peptide sequence. acs.org

The table below summarizes potential nanostructures and their academic applications.

| Potential Nanostructure | Primary Self-Assembly Driver | Potential Academic Application |

| Nanofibers/Nanoribbons | π-π stacking (Phe), Hydrophobic interactions (Leu), Hydrogen bonding (backbone, Ser, Glu). | Creating conductive biomaterials (if coupled with conductive polymers); templates for inorganic material mineralization. |

| Hydrogels | Entanglement of self-assembled nanofibers in an aqueous environment. | Scaffolds for 3D cell culture and tissue engineering; platforms for studying sustained drug release. rsc.orgacs.org |

| Micelles/Nanospheres | Amphiphilic character, with hydrophobic cores (Leu, Phe) and hydrophilic shells (Glu, Ser). | Investigating novel carriers for hydrophobic drug molecules within the core for targeted delivery research. rsc.org |

| Functionalized Surfaces | Covalent attachment of the peptide to a solid substrate. | Studying cell adhesion and protein binding phenomena on surfaces with controlled chemical properties. |

The exploration of this compound in biomaterials science offers a promising avenue for creating novel, functional materials with significant translational potential in biomedical research.

常见问题

Q. Methodological Answer :

- Enzyme Inhibition : Kinetic assays (e.g., fluorogenic substrates) to measure IC50 values.

- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine dissociation constants (Kd) .

- Cellular Viability : MTT or CellTiter-Glo assays in relevant cell lines (e.g., cancer or neuronal models) .

Q. Methodological Answer :

- Replicate Studies : Ensure identical buffer conditions (pH, ionic strength) and reagent batches.

- Purity Verification : Re-analyze compound purity via HPLC and MS; impurities >1% can skew results .

- Statistical Analysis : Apply ANOVA or Bayesian models to assess variability across labs .

- Meta-Analysis : Aggregate data from multiple studies, highlighting confounding factors (e.g., cell passage number, assay temperature) .

Advanced: What experimental design considerations are critical for studying this compound’s stability under physiological conditions?

Q. Methodological Answer :

- Buffer Conditions : Test stability in PBS (pH 7.4), simulated gastric fluid (pH 2), or serum-containing media .

- Temperature : Incubate at 37°C and sample at intervals (0, 6, 24, 48 hrs).

- Analytical Methods :

- HPLC : Quantify degradation products.

- Circular Dichroism (CD) : Monitor secondary structure changes .

Q. Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses to receptors .

- Molecular Dynamics (MD) : Simulate 100-ns trajectories in explicit solvent to assess stability of peptide-target complexes .

- Machine Learning : Train models on existing bioactivity data to predict novel targets or optimize peptide sequences .

Q. Methodological Answer :

- Safety Data Sheets (SDS) : Review for toxicity, flammability, and disposal guidelines.

- Institutional Review : Submit protocols to ethics committees if involving animal/human studies .

- Waste Management : Use chemical inactivation (e.g., autoclaving) for peptide waste .

Advanced: How to design a pharmacokinetic study for this compound in vivo?

Q. Methodological Answer :

- Dosing Routes : Compare intravenous (IV), oral, and subcutaneous administration.

- Sampling : Collect blood/tissue at 0, 15, 30, 60, 120 mins post-dose.

- Analytics : Quantify plasma levels via LC-MS/MS with stable isotope internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。